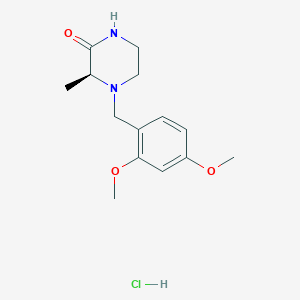

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, also known as this compound (7-CQA) is a compound belonging to the quinoline family of compounds. It is a synthetic organic compound that has been used in a variety of scientific applications, such as drug synthesis and biomedical research. 7-CQA is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied for its potential use in treating Alzheimer’s disease. In addition, it has been used in the synthesis of other drugs and has been found to have anti-cancer and anti-inflammatory properties.

Applications De Recherche Scientifique

Photolysis in Aqueous Systems

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, as part of quinolinecarboxylic herbicides, has been studied for its photodegradation in aqueous solutions. Research demonstrates that under UV irradiation, these compounds undergo rapid degradation, a process influenced by the presence of dissolved organic carbon (DOC) and sunlight irradiation, particularly in the presence of titanium dioxide (TiO2) which leads to complete mineralization of the herbicides (Pinna & Pusino, 2012).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel chemical structures. For instance, the reaction with p-toluidine yielded substituted dibenzonaphthyridines, highlighting its versatility in organic synthesis and potential applications in developing new chemical entities (Manoj & Prasad, 2009).

Phosphorescent Emission Studies

Studies have also focused on phosphine copper(I) complexes involving this compound and its analogues. These complexes show remarkable photophysical properties, making them of interest in the field of luminescence (Małecki et al., 2015).

Antibacterial Properties

This compound has been explored for its antibacterial properties. For instance, its derivatives have demonstrated interesting antibacterial activity against various gram-positive and gram-negative strains, highlighting its potential in the development of new antibacterial agents (Al-Hiari et al., 2007).

Crystal Structure Analysis

The compound has also been investigated in crystallography. For example, a study on diastereoisomers of 1,4-dihydropyridine derivatives involving similar compounds showed the formation of unique crystal structures, contributing to our understanding of molecular interactions and crystal formation (Linden et al., 2006).

Microwave-Irradiated Synthesis

Its role in microwave-irradiated synthesis of quinoline-4-carboxylic acid derivatives has been noted, offering an efficient method for preparing compounds with broad-spectrum antimicrobial activity (Bhatt & Agrawal, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO2/c1-8-12(18)5-3-10-11(17(22)23)7-15(21-16(8)10)9-2-4-13(19)14(20)6-9/h2-7H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRHPHIODITXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)

![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)